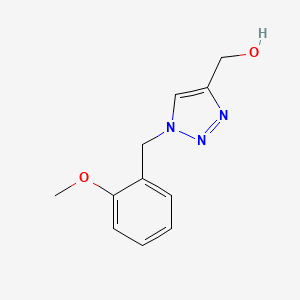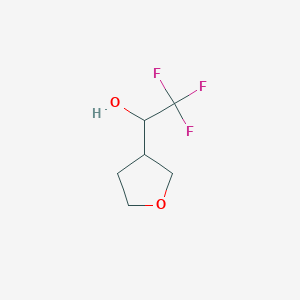![molecular formula C14H11F3N4 B1453950 4-{[6-(Trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il]metil}anilina CAS No. 1094315-12-4](/img/structure/B1453950.png)
4-{[6-(Trifluorometil)-[1,2,4]triazolo[4,3-a]piridin-3-il]metil}anilina
Descripción general
Descripción
4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline is a useful research compound. Its molecular formula is C14H11F3N4 and its molecular weight is 292.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
Los derivados de triazol, incluido el que nos ocupa, se han estudiado ampliamente por sus propiedades antifúngicas. Se sabe que inhiben la enzima lanosterol 14α-desmetilasa, que es crucial para la biosíntesis del ergosterol, un componente esencial de las membranas celulares de los hongos. Esta inhibición altera la integridad de la membrana celular, lo que lleva a la muerte de las células fúngicas .
Actividad anticancerígena
El motivo estructural de los triazoles está presente en varios compuestos que presentan actividad anticancerígena. Pueden interactuar con diferentes enzimas y receptores en el sistema biológico, lo que puede conducir a la inhibición de la proliferación de células cancerosas. El anillo de triazol se puede modificar para dirigirse a células cancerosas específicas, lo que lo convierte en un andamiaje valioso en el diseño de nuevos fármacos anticancerígenos .
Efectos antidepresivos y ansiolíticos
Se ha descubierto que los derivados de triazol poseen propiedades antidepresivas y ansiolíticas. Pueden modular los sistemas de neurotransmisores en el cerebro, que a menudo están implicados en los trastornos del estado de ánimo. Ajuste fino de la estructura química, los investigadores pueden mejorar la capacidad del compuesto para cruzar la barrera hematoencefálica y ejercer sus efectos terapéuticos .
Propiedades antiinflamatorias y analgésicas
Los efectos antiinflamatorios y analgésicos del compuesto se atribuyen a su capacidad para inhibir la producción de citoquinas y mediadores proinflamatorios. Esto lo convierte en un candidato potencial para el tratamiento de enfermedades inflamatorias crónicas y el control del dolor .
Potencial antiviral
Los derivados de triazol han mostrado promesa como agentes antivirales. Pueden interferir con la replicación viral al dirigirse a proteínas específicas involucradas en el ciclo de vida viral. Esta aplicación es particularmente relevante en la búsqueda de nuevos tratamientos contra las infecciones virales emergentes .
Inhibición enzimática
Se sabe que el núcleo de triazol se une a varias enzimas, actuando como un inhibidor. Esta propiedad se explota en el diseño de fármacos que pueden regular la actividad enzimática involucrada en los procesos de la enfermedad. Por ejemplo, los derivados de triazol se pueden utilizar como inhibidores de la anhidrasa carbónica, que tienen aplicaciones en el tratamiento del glaucoma y otras afecciones .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target various enzymes and receptors in the biological system .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
One study found that a similar compound incited the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .
Result of Action
For instance, one study found that a similar compound had remarkable anti-cancer activity on HT-29 cells .
Propiedades
IUPAC Name |
4-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4/c15-14(16,17)10-3-6-12-19-20-13(21(12)8-10)7-9-1-4-11(18)5-2-9/h1-6,8H,7,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGROFPDKJOFPIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2C=C(C=C3)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B1453868.png)
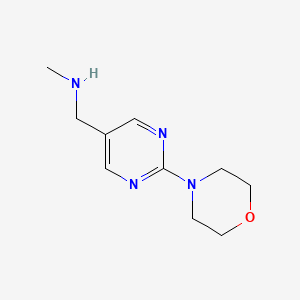
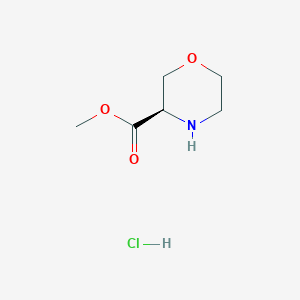
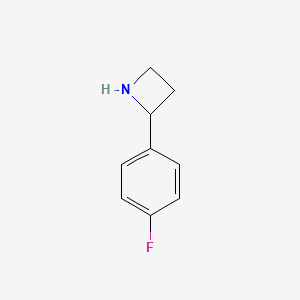
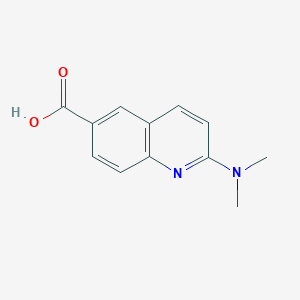

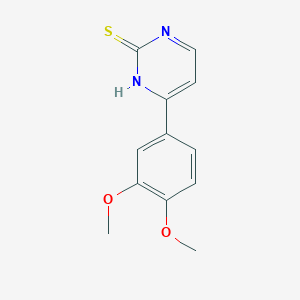

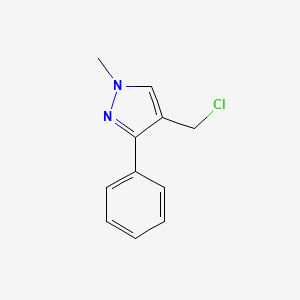

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
